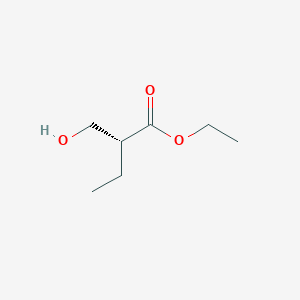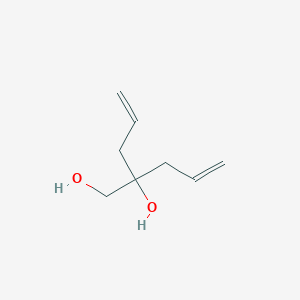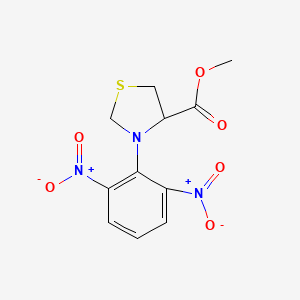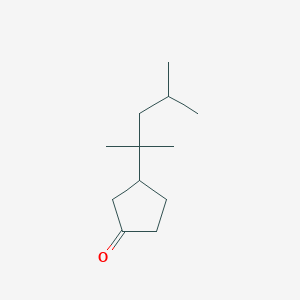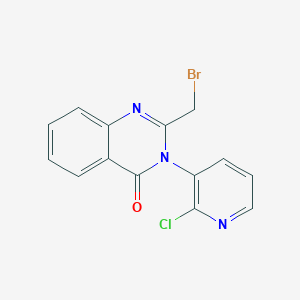
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a bromomethyl group, a chloropyridinyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromomethyl and chloropyridinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Industrial methods may also include the use of catalysts to enhance reaction rates and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a quinazolinone oxide.
Scientific Research Applications
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: The compound’s derivatives are investigated for their use in agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition. The chloropyridinyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one
- 2-(Bromomethyl)-3-(2-fluoropyridin-3-yl)quinazolin-4(3H)-one
- **2-(Bromomethyl)-3-(2-chloropyridin
Properties
CAS No. |
88369-54-4 |
|---|---|
Molecular Formula |
C14H9BrClN3O |
Molecular Weight |
350.60 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H9BrClN3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2 |
InChI Key |
YUKUISRHTDXQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


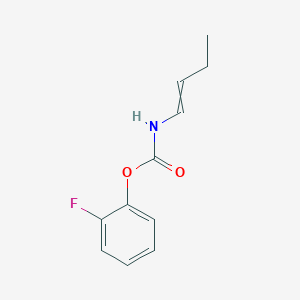

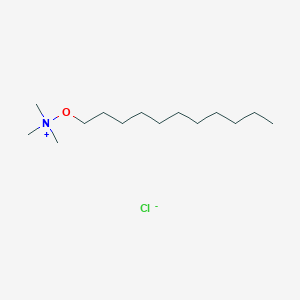
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
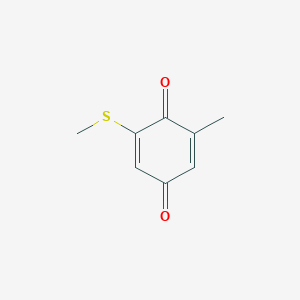
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
